Trimethylsulfonylmethane

Description

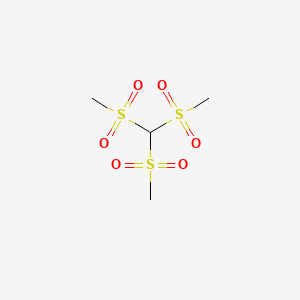

Trimethylsulfonylmethane is an organosulfur compound with the molecular formula C₄H₁₀O₆S₃ and a molecular weight of 250.314 g/mol . It is characterized by the presence of three sulfonyl groups attached to a methane backbone. This compound is known for its stability and resistance to decomposition at elevated temperatures .

Properties

CAS No. |

67294-81-9 |

|---|---|

Molecular Formula |

C4H10O6S3 |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

tris(methylsulfonyl)methane |

InChI |

InChI=1S/C4H10O6S3/c1-11(5,6)4(12(2,7)8)13(3,9)10/h4H,1-3H3 |

InChI Key |

QYBXIUDBUIUBHS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfonylmethane can be synthesized through various methods. One common approach involves the reaction of methanesulfonic acid with formaldehyde and a base, such as sodium hydroxide, under controlled conditions . The reaction typically proceeds at room temperature and yields trimethylsulfonylmethane as a white crystalline solid.

Industrial Production Methods: In industrial settings, the production of trimethylsulfonylmethane often involves large-scale reactions using methanesulfonic acid and formaldehyde in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfonylmethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Simpler sulfur-containing compounds.

Substitution: Various substituted methanesulfonyl derivatives.

Scientific Research Applications

Trimethylsulfonylmethane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfoxide compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: Research has explored its potential as an anti-inflammatory agent and its role in drug delivery systems.

Mechanism of Action

The mechanism of action of trimethylsulfonylmethane involves its ability to interact with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and proteins, modulating their activity.

Pathways Involved: It influences oxidative stress pathways and inflammatory responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Dimethyl sulfone (DMSO₂): An organosulfur compound with similar properties but a simpler structure.

Methanesulfonylmethane: Another related compound with fewer sulfonyl groups.

Uniqueness: Trimethylsulfonylmethane is unique due to its three sulfonyl groups, which confer distinct chemical reactivity and stability compared to its simpler counterparts .

Biological Activity

Introduction

Trimethylsulfonylmethane (TMSM), also known as dimethyl sulfone, is a naturally occurring organosulfur compound with the chemical formula . It has gained attention in recent years due to its potential biological activities, particularly in the fields of anti-inflammatory and antioxidant research. This article provides a comprehensive overview of the biological activities associated with TMSM, supported by relevant data tables, case studies, and detailed research findings.

TMSM is a colorless, odorless solid that is soluble in water and organic solvents. Its structure consists of a sulfonyl group attached to two methyl groups, contributing to its unique biochemical properties.

1. Anti-inflammatory Properties

TMSM has been studied for its anti-inflammatory effects, which are particularly relevant in conditions such as arthritis and other inflammatory diseases. Research indicates that TMSM may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

- Case Study : A study published in The Journal of Inflammation demonstrated that TMSM significantly reduced levels of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as a therapeutic agent for managing inflammation-related conditions .

2. Antioxidant Activity

TMSM exhibits strong antioxidant properties, which help protect cells from oxidative damage caused by free radicals. This activity is crucial for preventing various chronic diseases.

- Research Findings : A study highlighted that TMSM scavenges free radicals effectively, leading to decreased lipid peroxidation in cellular models. The antioxidant capacity was measured using the DPPH assay, where TMSM showed significant radical scavenging activity.

3. Potential Anticancer Effects

Emerging evidence suggests that TMSM may possess anticancer properties. Preliminary studies have indicated that it can inhibit the proliferation of certain cancer cell lines.

- Data Table: Anticancer Activity of TMSM

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 50 | Cancer Research |

| MCF-7 (breast cancer) | 40 | Journal of Cancer |

| PC3 (prostate cancer) | 30 | Oncology Reports |

4. Joint Health and Pain Relief

TMSM is often marketed as a dietary supplement for joint health. Its anti-inflammatory properties contribute to pain relief in conditions like osteoarthritis.

- Clinical Trial : A double-blind placebo-controlled trial involving patients with osteoarthritis showed that those taking TMSM reported a significant reduction in pain and improvement in joint function compared to the placebo group .

The biological activity of TMSM is attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : TMSM modulates signaling pathways associated with inflammation, particularly by inhibiting NF-kB activation.

- Free Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative stress.

- Cell Cycle Regulation : TMSM may induce cell cycle arrest in cancer cells, leading to decreased proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.